![molecular formula C8H7N3O3 B13581149 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid consists of a pyrazole ring fused to a pyridine ring, with a methoxy group at the 5-position and a carboxylic acid group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid typically involves the construction of the pyrazolopyridine core followed by functional group modifications. One common method involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected and further reacted to introduce the methoxy and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: 5-hydroxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid.
Reduction: 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-methanol.
Substitution: 5-substituted-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid involves the inhibition of specific kinases, such as TRKs. These kinases play a crucial role in signal transduction pathways that regulate cell growth, survival, and differentiation. By inhibiting these kinases, the compound can interfere with the proliferation of cancer cells and induce apoptosis .
類似化合物との比較
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-pyrazolo[4,3-c]pyridine: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.
1H-pyrazolo[4,3-a]pyridine: A compound with a different substitution pattern on the pyrazole ring.
Uniqueness
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is unique due to the presence of the methoxy and carboxylic acid groups, which can significantly influence its biological activity and chemical reactivity. These functional groups can enhance its solubility, binding affinity to target proteins, and overall pharmacokinetic properties .
特性
分子式 |
C8H7N3O3 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC名 |
5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-3-2-4-6(9-5)7(8(12)13)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13) |
InChIキー |
BOHGRQJPQYKBMO-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C=C1)NN=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


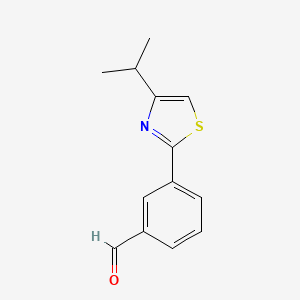
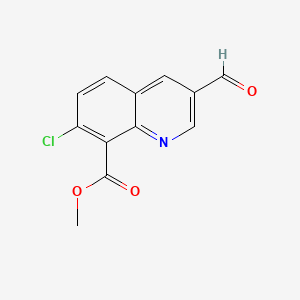
![6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13581083.png)
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13581105.png)

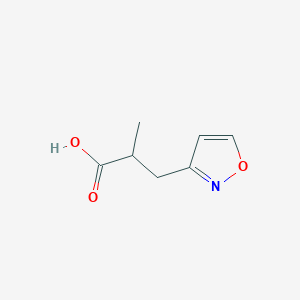
![2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13581134.png)
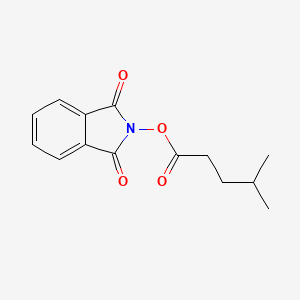
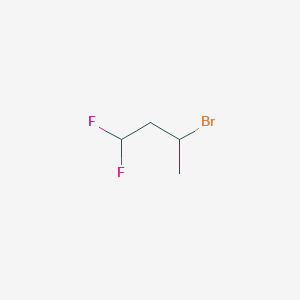

![2-{5-[4-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminehydrochloride](/img/structure/B13581159.png)
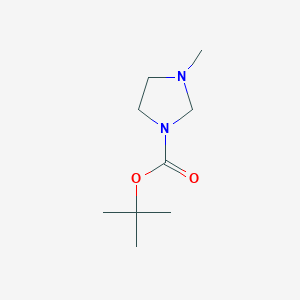

![1-{7-Chlorofuro[2,3-c]pyridin-2-yl}methanaminehydrochloride](/img/structure/B13581169.png)
